5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide is a complex organic compound that features a variety of functional groups, including a chloro group, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-aminobenzenesulfonamide with cyclohex-3-en-1-yl isocyanate under controlled conditions to form the sulfonamide intermediate.
Coupling with the benzamide derivative: The sulfonamide intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final product formation: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzoic acid: Shares the chloro and methoxy groups but lacks the sulfonamide and carbamoyl groups.
N-(4-aminophenyl)sulfonamide: Contains the sulfonamide group but lacks the chloro and methoxy groups.
Uniqueness
5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H26ClN3O5S |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-(cyclohex-3-en-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H26ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h2-3,7-12,15,18H,4-6,13-14H2,1H3,(H,25,28)(H2,26,27,29) |
InChI Key |
ORAUFMIUFPTLBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.